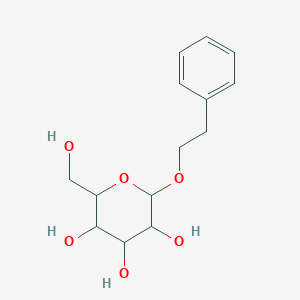

Phenylethyl beta-D-glucopyranoside

Vue d'ensemble

Description

Phenylethyl beta-D-glucopyranoside is a glycoside compound that consists of a phenylethyl group attached to a beta-D-glucopyranoside moiety. This compound is known for its presence in various natural sources, including plants and flowers, where it contributes to aroma and flavor profiles . It has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phenylethyl beta-D-glucopyranoside can be synthesized through glycosylation reactions. One common method involves the reaction of phenylethyl alcohol with a glucosyl donor in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-80°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve enzymatic glycosylation. Enzymes such as glycosyltransferases can be used to catalyze the transfer of a glucosyl group from a donor molecule to phenylethyl alcohol. This method offers high specificity and yields under controlled conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Phenylethyl beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The phenylethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the phenylethyl group to phenylethyl alcohol.

Substitution: The glucopyranoside moiety can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Phenylacetic acid or phenylacetaldehyde.

Reduction: Phenylethyl alcohol.

Substitution: Various substituted glucopyranosides depending on the reagents used.

Applications De Recherche Scientifique

Phenylethyl beta-D-glucopyranoside has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound in glycosylation studies and synthesis of glycosides.

Biology: Investigated for its role in plant metabolism and its contribution to plant aroma and flavor.

Medicine: Studied for its anti-inflammatory and anti-cancer properties.

Industry: Utilized in the fragrance and flavor industry for its pleasant aroma and taste.

Mécanisme D'action

Phenylethyl beta-D-glucopyranoside exerts its effects through various molecular pathways:

Comparaison Avec Des Composés Similaires

Phenylethyl beta-D-glucopyranoside can be compared with other glycosides such as phenyl beta-D-galactopyranoside and phenyl alpha-D-glucopyranoside:

Phenyl beta-D-galactopyranoside: Similar structure but with a galactose moiety instead of glucose.

Phenyl alpha-D-glucopyranoside: Differing in the anomeric configuration (alpha vs.

This compound stands out due to its specific anti-inflammatory and anti-cancer activities, making it a unique compound in the realm of glycosides .

Activité Biologique

Phenylethyl beta-D-glucopyranoside (PEBG) is a glycoside derived from phenylethyl alcohol, commonly found in various plants and foods. Its biological activities have garnered attention in recent years, particularly for its potential health benefits and applications in pharmacology. This article reviews the existing literature on the biological activity of PEBG, highlighting its anti-inflammatory properties, antioxidant effects, and potential therapeutic applications.

- Chemical Formula : C14H20O6

- Molecular Weight : 284.305 g/mol

- IUPAC Name : 2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4,5-triol

PEBG is classified as an O-glycosyl compound, where a sugar moiety is linked to a phenolic compound through an O-glycosidic bond. This structure contributes to its unique biological properties.

Sources and Occurrence

PEBG has been detected in various natural sources, including:

- Fruits : Commonly found in berries and other fruits.

- Vegetables : Present in green vegetables.

- Herbs and Spices : Detected in several culinary herbs.

- Alcoholic Beverages : Notably in wines and other fermented products.

1. Anti-inflammatory Activity

PEBG has shown significant anti-inflammatory effects in various studies. For instance:

- In a study evaluating the anti-inflammatory activity of phenylethanoid glycosides, PEBG was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This inhibition suggests that PEBG could modulate inflammatory responses by interfering with the mitogen-activated protein kinase (MAPK) pathway and nuclear factor-kappa B (NF-kB) signaling pathways .

2. Antioxidant Activity

Research indicates that PEBG possesses antioxidant properties that can protect cells from oxidative stress. A study demonstrated that PEBG scavenges free radicals effectively, which may contribute to its protective effects against cellular damage .

3. Neuroprotective Effects

Emerging evidence suggests that PEBG may exhibit neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by oxidative stress, potentially making it beneficial for neurodegenerative diseases .

Case Study 1: Floral Development

A study on rose flowers indicated that the concentration of PEBG increases significantly during floral development, suggesting its role in flower maturation and scent emission . The glucoside form acts as a precursor for phenylethyl alcohol release when petals unfurl.

Case Study 2: Dietary Implications

Research has highlighted the potential of PEBG as a dietary biomarker due to its presence in various foods. Its consumption may correlate with health benefits associated with the antioxidant and anti-inflammatory properties of the foods containing it .

Propriétés

IUPAC Name |

2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRIJUWUQTVDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Phenylethyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18997-54-1 | |

| Record name | 2-Phenylethyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38 - 39 °C | |

| Record name | 2-Phenylethyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural source of Phenylethyl beta-D-glucopyranoside and what roles does it play in these organisms?

A1: this compound is found in a variety of plants. In roses (Rosa 'Hoh-Jun' and Rosa damascena Mill.), it acts as a precursor to 2-phenylethanol, a significant fragrance compound. [] This conversion suggests a role in attracting pollinators. Additionally, its presence has been noted in the underground part of Rhodiola sacra S. H. Fu, although its specific function in this plant remains unclear. []

Q2: How does this compound contribute to the aroma profile of certain plants?

A2: This compound acts as a precursor to 2-phenylethanol, a key aroma compound in various plants, particularly roses. Research suggests that this compound is converted to 2-phenylethanol during flower opening, contributing to the characteristic rose fragrance. [] This conversion highlights the compound's role in shaping the aroma profile of specific plant species.

Q3: Can this compound be synthesized enzymatically?

A3: Yes, research has demonstrated the successful chemoenzymatic synthesis of this compound using cellobiose phosphorylase from Clostridium thermocellum. [] This enzymatic approach offers a sustainable and efficient alternative to traditional chemical synthesis methods.

Q4: Have there been any studies investigating the antioxidant potential of this compound?

A5: While not directly investigated, its presence in Moricandia arvensis alongside compounds with confirmed antioxidant activity hints at a possible antioxidant role. [] Further research is needed to determine if it possesses inherent antioxidant properties or contributes synergistically to the overall antioxidant capacity.

Q5: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A6: Several analytical techniques are crucial for characterizing and quantifying this compound. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine its structure and study its interactions. [, ] Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for analyzing its presence and conversion in plant extracts, particularly concerning its role as a 2-phenylethanol precursor. []

Q6: Are there any known enzymes capable of hydrolyzing this compound?

A7: Research indicates that beta-glucosidase isolated from the fungus Geotrichum candidum 3c can hydrolyze this compound. [] This enzymatic hydrolysis highlights the potential for utilizing specific enzymes for the modification or breakdown of this compound.

Q7: What is the significance of studying the biogenesis of this compound?

A8: Understanding the biosynthesis of this compound, particularly its relationship with 2-phenylethanol, is crucial for manipulating plant fragrance. [] This knowledge can contribute to developing new cultivars with enhanced aroma profiles for the perfume and food industries.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.